p38α MAP Kinase Enzymatic Inhibition Potency: Imidazo[1,2-b]pyridazine vs. Prototype Thiazole Lead TAK-715
The imidazo[1,2-b]pyridazine scaffold was designed through structure-based scaffold transformation from the thiazole-containing lead TAK-715. In the Kaieda et al. (2018) study, the core imidazo[1,2-b]pyridazine series demonstrated p38α IC50 values in the low nanomolar range, comparable to or exceeding TAK-715 (IC50 = 240 nM in recombinant p38α assay) [1]. The 6-methoxy substitution on the imidazo[1,2-b]pyridazine core is critical for hinge-binding affinity, as evidenced by X-ray co-crystal structures showing hydrogen-bond interactions with Met109 and Gly110 of the kinase hinge region [2]. Compound 16, a pyridine N-oxide derivative of this series, exhibited an IC50 of 5.3 nM against p38α, representing a >45-fold improvement over TAK-715 [1].
| Evidence Dimension | p38α MAP kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported as isolated value; core scaffold series exhibited IC50 range of 5.3–240 nM depending on N-acyl substitution [1] |
| Comparator Or Baseline | TAK-715: IC50 = 240 nM (recombinant p38α, GFP-ATF2 substrate) [1]; Compound 16 (pyridine N-oxide analog): IC50 = 5.3 nM [1] |
| Quantified Difference | Core imidazo[1,2-b]pyridazine scaffold achieves up to ~45-fold improved potency over TAK-715 depending on N-acyl substitution pattern |
| Conditions | Recombinant human FLAG-tagged p38α expressed in baculovirus system; GFP-ATF2 (residues 19–96) as substrate; fluorescence polarization readout |
Why This Matters
The scaffold-hopping strategy from thiazole to imidazo[1,2-b]pyridazine unlocks a new chemical space with enhanced hinge-binding interactions, providing a basis for selecting this compound class when TAK-715-level potency is insufficient.
- [1] Kaieda A, Takahashi M, Takai T, et al. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorg Med Chem. 2018;26(3):647-660. doi:10.1016/j.bmc.2017.12.031 View Source
- [2] RCSB PDB: 5WJJ (p38α in complex with imidazo[1,2-b]pyridazine inhibitor). X-ray diffraction, resolution 2.30 Å. Kaieda A et al. Deposited 2017-07-23. View Source
